Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate
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Overview
Description
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate typically involves the protection of the amine group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The chloromethyl group can be introduced through a chloromethylation reaction using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate involves the protection of the amine group by the Boc group, which prevents unwanted side reactions during synthesis The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions
Comparison with Similar Compounds
Similar Compounds
N-tert-butoxycarbonyl derivatives: These compounds also feature the Boc protecting group and are used for similar purposes in organic synthesis.
tert-Butyl esters: These compounds are used in esterification reactions and share similar reactivity patterns.
Uniqueness
Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoate is unique due to its combination of a Boc-protected amine and a chloromethyl group, which provides multiple reactive sites for further functionalization. This makes it a versatile intermediate in the synthesis of complex molecules.
Properties
Molecular Formula |
C16H22ClNO4 |
---|---|
Molecular Weight |
327.80 g/mol |
IUPAC Name |
chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoate |
InChI |
InChI=1S/C16H22ClNO4/c1-16(2,3)22-15(20)18-13(14(19)21-11-17)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m1/s1 |
InChI Key |
HUDHPTXHLWWNJV-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC1=CC=CC=C1)C(=O)OCCl |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)C(=O)OCCl |
Origin of Product |
United States |
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